3H-1,2-Dithiole-3-thione, 4-neopentyl-
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Overview
Description
3H-1,2-Dithiole-3-thione, 4-neopentyl- is a member of the 1,2-dithiole-3-thione family, which are sulfur-containing heterocycles. These compounds have garnered significant interest due to their diverse pharmacological activities, including antioxidant, chemotherapeutic, and radioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 4-neopentyl- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3H-1,2-Dithiole-3-thione, 4-neopentyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3H-1,2-Dithiole-3-thione, 4-neopentyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other sulfur-containing heterocycles.
Biology: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: Potential chemotherapeutic agent due to its ability to induce phase II detoxifying enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the induction of phase II detoxifying enzymes, such as glutathione S-transferase (GST) and NAD(P)H quinone oxidoreductase (NQO1) . This induction is mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which binds to the antioxidant response element (ARE) in the promoter regions of these genes .
Comparison with Similar Compounds
Similar Compounds
Oltipraz: Another 1,2-dithiole-3-thione derivative with chemoprotective properties.
Anethole dithiolethione (ADT): Known for its antioxidant and anti-inflammatory activities.
S-Danshensu: Exhibits cardiovascular protective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 4-neopentyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other 1,2-dithiole-3-thione derivatives .
Properties
CAS No. |
6976-85-8 |
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Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)dithiole-3-thione |
InChI |
InChI=1S/C8H12S3/c1-8(2,3)4-6-5-10-11-7(6)9/h5H,4H2,1-3H3 |
InChI Key |
BCEFZVIHOSVOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CSSC1=S |
Origin of Product |
United States |
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